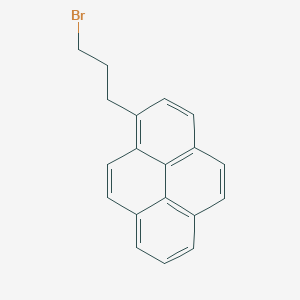
1-(3-Bromopropyl)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)pyrene is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to the pyrene core. Pyrene and its derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrene can be synthesized through a multi-step process starting from pyrene. The initial step involves the bromination of pyrene to introduce bromine atoms at specific positions. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The resulting bromopyrene is then subjected to a nucleophilic substitution reaction with 3-bromopropyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)pyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrene core can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of pyrene.
Oxidation Reactions: Products include pyrenequinones and other oxygenated pyrene derivatives.
Reduction Reactions: The major product is pyrene with a propyl chain.
Scientific Research Applications
1-(3-Bromopropyl)pyrene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various functionalized pyrene derivatives used in organic electronics and photonics.
Biology: It is used in the study of molecular interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Research explores its potential as a building block for drug development and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)pyrene involves its interaction with molecular targets through its bromine and pyrene moieties. The bromine atom can participate in nucleophilic substitution reactions, while the pyrene core can engage in π-π stacking interactions with aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-Bromopyrene: Lacks the propyl chain, making it less versatile in substitution reactions.
3-Bromopyrene: Similar to 1-(3-Bromopropyl)pyrene but with the bromine atom directly attached to the pyrene core.
1-(3-Chloropropyl)pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the propyl chain, which enhances its reactivity and allows for a wider range of chemical modifications compared to its analogs .
Properties
IUPAC Name |
1-(3-bromopropyl)pyrene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQZCAZGNHACLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30820773 |
Source


|
| Record name | 1-(3-Bromopropyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30820773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-95-1 |
Source


|
| Record name | 1-(3-Bromopropyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30820773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)




![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)



![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
